molecular formula C9H15NO3 B12978812 Pentanoic acid, 2-isocyanato-4-methyl-, ethyl ester, (2S)-

Pentanoic acid, 2-isocyanato-4-methyl-, ethyl ester, (2S)-

Cat. No.: B12978812
M. Wt: 185.22 g/mol
InChI Key: SSTQICMSRVMLQN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (S)-2-isocyanato-4-methylpentanoate is an organic compound with the molecular formula C8H13NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is notable for its isocyanate functional group, which is highly reactive and widely used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (S)-2-isocyanato-4-methylpentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl (S)-2-amino-4-methylpentanoate with phosgene (COCl2) or triphosgene under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: Ethyl (S)-2-amino-4-methylpentanoate

    Reagent: Phosgene or triphosgene

    Solvent: Anhydrous dichloromethane (DCM)

    Temperature: 0°C to room temperature

    Reaction Time: 2-4 hours

The reaction yields Ethyl (S)-2-isocyanato-4-methylpentanoate as the primary product.

Industrial Production Methods

In an industrial setting, the production of Ethyl (S)-2-isocyanato-4-methylpentanoate may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of safer alternatives to phosgene, such as triphosgene, is preferred due to its lower toxicity and ease of handling.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-isocyanato-4-methylpentanoate undergoes various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group reacts readily with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Polymerization: The compound can participate in polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and adhesives.

    Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out at room temperature in the presence of a catalyst such as dibutyltin dilaurate.

    Polymerization: Catalysts such as dibutyltin dilaurate or stannous octoate are used, and reactions are conducted at elevated temperatures (50-100°C).

    Hydrolysis: Water or aqueous solutions are used, and the reaction can occur at ambient conditions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

    Polyurethanes: Formed through polymerization reactions.

Scientific Research Applications

Ethyl (S)-2-isocyanato-4-methylpentanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules and the development of bioconjugates.

    Medicine: Investigated for its potential use in drug delivery systems and the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polyurethanes, coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-isocyanato-4-methylpentanoate primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts with nucleophiles to form stable covalent bonds. This reactivity is exploited in various applications, including polymerization and bioconjugation.

Molecular Targets and Pathways

    Nucleophiles: The isocyanate group targets nucleophilic sites on molecules, such as amine, hydroxyl, and thiol groups.

    Pathways: The reactions typically proceed through a nucleophilic addition mechanism, where the nucleophile attacks the electrophilic carbon of the isocyanate group, leading to the formation of a covalent bond.

Comparison with Similar Compounds

Ethyl (S)-2-isocyanato-4-methylpentanoate can be compared with other isocyanate-containing compounds, such as:

    Methyl isocyanate: A simpler isocyanate with a lower molecular weight and higher volatility.

    Phenyl isocyanate: An aromatic isocyanate with different reactivity and applications.

    Hexamethylene diisocyanate: A diisocyanate used in the production of polyurethanes with different mechanical properties.

Uniqueness

Ethyl (S)-2-isocyanato-4-methylpentanoate is unique due to its chiral nature and specific reactivity profile, making it suitable for applications requiring stereoselectivity and precise chemical modifications.

Conclusion

Ethyl (S)-2-isocyanato-4-methylpentanoate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and chiral nature make it a valuable building block for various synthetic and industrial processes.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl (2S)-2-isocyanato-4-methylpentanoate

InChI

InChI=1S/C9H15NO3/c1-4-13-9(12)8(10-6-11)5-7(2)3/h7-8H,4-5H2,1-3H3/t8-/m0/s1

InChI Key

SSTQICMSRVMLQN-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)N=C=O

Canonical SMILES

CCOC(=O)C(CC(C)C)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.